![molecular formula C15H17N3O B2769667 1-(4-Indazol-1-ylpiperidin-1-yl)prop-2-en-1-one CAS No. 2361656-12-2](/img/structure/B2769667.png)
1-(4-Indazol-1-ylpiperidin-1-yl)prop-2-en-1-one
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Overview
Description
“1-(4-Indazol-1-ylpiperidin-1-yl)prop-2-en-1-one” is a compound that contains an indazole ring, which is a type of heterocyclic aromatic organic compound. This compound is likely to be a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of “1-(4-Indazol-1-ylpiperidin-1-yl)prop-2-en-1-one” is likely to be complex due to the presence of the indazole ring and the prop-2-en-1-one group. The exact structure would need to be determined through methods such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Indazol-1-ylpiperidin-1-yl)prop-2-en-1-one” would depend on its molecular structure. Similar compounds have been studied for their mechanical properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio .properties
IUPAC Name |
1-(4-indazol-1-ylpiperidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-15(19)17-9-7-13(8-10-17)18-14-6-4-3-5-12(14)11-16-18/h2-6,11,13H,1,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMGVIMROUUZEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)N2C3=CC=CC=C3C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Indazol-1-ylpiperidin-1-yl)prop-2-en-1-one |
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